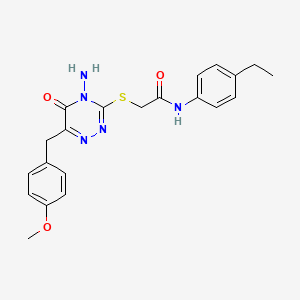
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a difluoroacetic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:
Halogenation: Thiophene is chlorinated to introduce a chlorine atom at the 5-position.
Acylation: The chlorinated thiophene undergoes acylation with difluoroacetic acid to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiophene ring or the difluoroacetic acid group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiophene derivatives with reduced functional groups.
Substitution Products: Thiophene derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
2-(5-Chlorothiophen-3-yl)acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
2-(5-Bromothiophen-3-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness: 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-1-3(2-12-4)6(8,9)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCSWQASUUDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)



![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)


![2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine](/img/structure/B2688673.png)


![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)

![methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride](/img/structure/B2688680.png)
